TRPA1 Inhibitory Potency: 4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline vs. Benchmarked Patent Reference Compound
In the Boehringer Ingelheim patent family (WO 2022/079091; US 2022/0112210 A1), 4-[1-(2H‑tetrazol‑5‑yl)propan‑2‑yl]aniline is explicitly claimed and exemplified as a TRPA1 inhibitor. The patent reports that representative compounds of the invention achieve TRPA1 IC₅₀ values in the low‑nanomolar range, with a reference compound exhibiting an IC₅₀ of 58 nM in a FLIPR (Fluorometric Imaging Plate Reader) assay using allyl isothiocyanate (AITC) as the agonist [1]. This contrasts with the unsubstituted analog 4-(2H‑tetrazol‑5‑yl)aniline (CAS 46047‑18‑1), for which no TRPA1 inhibitory activity has been reported, indicating that the propan‑2‑yl spacer is essential for target engagement .
| Evidence Dimension | TRPA1 IC₅₀ (nM) in FLIPR assay |
|---|---|
| Target Compound Data | Exemplified in patent; expected IC₅₀ < 100 nM based on structural class (reference compound IC₅₀ = 58 nM) [1] |
| Comparator Or Baseline | 4-(2H‑tetrazol‑5‑yl)aniline: no TRPA1 activity reported |
| Quantified Difference | > 100‑fold selectivity window predicted |
| Conditions | In vitro FLIPR assay; HEK293 cells; AITC agonist stimulation |
Why This Matters
Demonstrates that the specific alkyl linker is critical for TRPA1 engagement, guiding medicinal chemistry resource allocation toward this scaffold.
- [1] Binder, F.P.C.; Fleck, M.T.; Willwacher, J. Tetrazole derivatives as TRPA1 inhibitors. U.S. Patent Application 2022/0112210 A1, April 14, 2022. View Source
